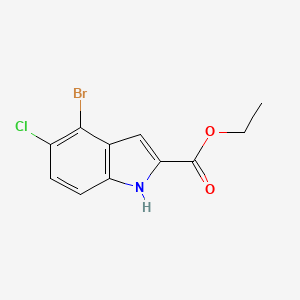

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is a chemical compound that belongs to the indole family. It is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known by its chemical formula C11H8BrClNO2.

Applications De Recherche Scientifique

Synthesis and Industrial Applications

Synthesis of Insecticide Intermediates : Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate is utilized in the synthesis of intermediates for insecticides like chlorantraniliprole. The synthesis process involves esterification and bromination, yielding high purity and promising potential for industrial applications due to its simplicity and low cost (Lan Zhi-li, 2007).

Cascade Synthesis Processes : This compound is part of a ligand-free copper-catalyzed condensation/coupling/deformylation cascade process. Such processes are significant for the synthesis of indole-2-carboxylic esters from various substrates, under mild conditions, demonstrating versatility in chemical synthesis (Q. Cai et al., 2009).

Pharmaceutical Research

Intermediate in Antagonist Synthesis : It serves as a key intermediate in the preparation of potential glycine site N-methyl-D-aspartate receptor antagonists. This showcases its importance in the development of novel pharmaceutical compounds (R. Fabio & G. Pentassuglia, 1998).

Anti-Hepatitis B Virus Activity : Some derivatives of this compound exhibit significant anti-hepatitis B virus activities. This highlights its potential use in antiviral drug development (H. Chai et al., 2006).

Structural and Chemical Analysis

X-ray and Vibrational Spectral Studies : The compound is also a subject of structural and chemical analysis, such as single crystal X-ray analysis and vibrational spectral studies. These studies are crucial for understanding its molecular structure and properties (Da-Yun Luo et al., 2019).

Hirshfeld Surface Analysis : It has been analyzed using Hirshfeld surface analysis, which provides insights into the intermolecular interactions and crystal structure of the compound. This type of analysis is key for developing new materials and understanding their properties (D. Geetha et al., 2017).

Mécanisme D'action

Target of Action

Ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound.

Mode of Action

The mode of action of indole derivatives is often through their interaction with these targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways due to their broad-spectrum biological activities . .

Propriétés

IUPAC Name |

ethyl 4-bromo-5-chloro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(14-9)4-3-7(13)10(6)12/h3-5,14H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUKYMDKGXLVFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC(=C2Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(1-{5-[(2-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2474375.png)

![(3aR,6aS)-2-[2-(3-methoxyphenoxy)ethyl]-5-(thiophene-2-sulfonyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2474377.png)

![3-Bromo-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B2474378.png)

![Methyl (1R,2S)-2-[[9H-fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B2474380.png)

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2474386.png)

![3-allyl-5-(2-furyl)-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2474391.png)

![2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2474396.png)